Cyenopyrafen

Descripción

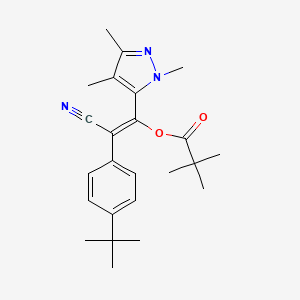

Structure

3D Structure

Propiedades

IUPAC Name |

[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2,4,5-trimethylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJLTUBHYCOZJI-VZCXRCSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=C1C)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058127 | |

| Record name | Cyenopyrafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560121-52-0 | |

| Record name | Cyenopyrafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560121-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyenopyrafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560121520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyenopyrafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYENOPYRAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S67W8BOU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyenopyrafen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for Cyenopyrafen, a key acaricide. The document details the necessary precursors, reaction steps, and includes proposed experimental protocols based on established chemical principles. Quantitative data, where available from analogous reactions, is presented in structured tables. Visual diagrams generated using Graphviz are included to illustrate the synthesis pathway and experimental workflows.

Introduction

This compound, with the chemical name (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropanoate, is a proacaricide used to control mites in various agricultural settings. Its commercial production involves a multi-step synthesis that includes the formation of a nitrile, construction of a pyrazole ring, and a final esterification step. This guide outlines a likely synthetic route to this molecule.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of Precursor 1: 2-(4-tert-butylphenyl)acetonitrile

-

Synthesis of Precursor 2: 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde

-

Final Assembly: Knoevenagel Condensation and Esterification

The overall synthesis is depicted in the following diagram:

Caption: Proposed overall synthesis pathway for this compound.

Synthesis of Precursors

Synthesis of 2-(4-tert-butylphenyl)acetonitrile

This precursor can be synthesized via a nucleophilic substitution reaction.

Reaction:

p-tert-butylbenzyl bromide + Potassium cyanide → 2-(4-tert-butylphenyl)acetonitrile + Potassium bromide

Experimental Protocol:

A mixture of p-tert-butylbenzyl bromide (0.09 mol) and potassium cyanide (0.18 mol) in a suitable solvent such as a saturated solution of 18-crown-6 (50 ml) is refluxed at 80°C for 5 hours. After cooling to room temperature, the solution is poured into water, extracted with dichloromethane, and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields the crude product, which can be purified by column chromatography.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | ~99% |

| Purity | >95% |

Synthesis of 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde

This pyrazole aldehyde can be prepared using a Vilsmeier-Haack reaction on the corresponding pyrazolone.

Reaction:

1,3,4-trimethyl-1H-pyrazol-5(4H)-one + Vilsmeier Reagent (POCl₃, DMF) → 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde

Experimental Protocol:

To a well-stirred, cold (0°C) solution of dimethylformamide (DMF, 60 mmol), phosphorus oxychloride (POCl₃, 90 mmol) is added dropwise. The resulting mixture is stirred at 0°C for 20 minutes. To this Vilsmeier reagent, 1,3,4-trimethyl-1H-pyrazol-5(4H)-one (30 mmol) is added, and the mixture is heated to 90°C for 4 hours. After completion, the reaction mixture is cooled and poured into cold water. The pH is adjusted to 7 with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the desired aldehyde.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | ~85% |

| Purity | >97% |

Final Assembly of this compound

The final steps involve a Knoevenagel condensation followed by esterification.

Knoevenagel Condensation

Reaction:

2-(4-tert-butylphenyl)acetonitrile + 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde → (E/Z)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl alcohol

Experimental Protocol:

An equimolar mixture of 2-(4-tert-butylphenyl)acetonitrile and 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde is dissolved in a suitable solvent like ethanol. A catalytic amount of a base, such as piperidine or sodium ethoxide, is added. The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by column chromatography to isolate the vinyl alcohol intermediate. The desired E-isomer may be separated from the Z-isomer at this stage or the mixture can be carried forward, with a final isomerization step if necessary.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | ~70% |

| Purity (E/Z mixture) | >90% |

Esterification

Reaction:

(E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl alcohol + Pivaloyl chloride → this compound

Experimental Protocol:

The intermediate vinyl alcohol is dissolved in a dry, aprotic solvent such as dichloromethane or toluene, in the presence of a base like triethylamine or pyridine to act as an acid scavenger. The solution is cooled to 0°C, and pivaloyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then washed with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and finally with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | ~90% |

| Purity | >98% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthesis step, which is applicable to all reactions described above.

Caption: General experimental workflow for a synthesis step.

Cyenopyrafen's Assault on Mite Mitochondria: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of cyenopyrafen, a potent acaricide, on the mitochondria of mites. Through a comprehensive review of existing literature, this document outlines the molecular interactions, biochemical consequences, and resistance mechanisms associated with this compound.

Executive Summary

This compound is a member of the β-ketonitrile class of acaricides and is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 25 agent. Its mode of action is the inhibition of the mitochondrial electron transport chain (METI) at Complex II, also known as succinate dehydrogenase (SDH). A key feature of this compound is its nature as a pro-acaricide; it requires metabolic activation within the mite to exert its toxic effects. This targeted bioactivation and high affinity for the mite's specific enzyme structure contribute to its efficacy and selectivity. Resistance to this compound, primarily in the two-spotted spider mite Tetranychus urticae, has been documented and is predominantly linked to metabolic detoxification by cytochrome P450 monooxygenases and, to a lesser extent, target-site mutations.

Mechanism of Action: Targeting the Powerhouse

The primary target of this compound is the mitochondrion, the cellular organelle responsible for aerobic respiration and ATP synthesis. By disrupting the mitochondrial electron transport chain, this compound effectively shuts down the mite's primary energy production pathway, leading to paralysis and death.[1]

Pro-acaricide Activation

This compound is ingested by the mite in an inactive form. Within the mite's body, it undergoes hydrolysis, a process catalyzed by esterase enzymes, to form its active metabolite, referred to as the ester-hydrolysed form or OH-form.[2][3] This bioactivation is a critical step for its acaricidal activity.

Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase)

The activated form of this compound specifically binds to and inhibits Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[1][2] Complex II plays a crucial dual role in cellular metabolism, participating in both the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons from FADH₂ to the ubiquinone pool in the electron transport chain.

The inhibition of Complex II by the active metabolite of this compound is non-competitive with respect to the substrate, succinate.[2] This indicates that the inhibitor binds to a site on the enzyme that is distinct from the succinate-binding site. This binding event obstructs the flow of electrons, thereby disrupting the entire electron transport chain and halting ATP synthesis.[3]

Quantitative Data: Potency and Selectivity

The efficacy of this compound's active metabolite is demonstrated by its low half-maximal inhibitory concentration (IC50) against mite mitochondrial Complex II. The compound also exhibits a high degree of selectivity, being significantly more potent against spider mites than against other arthropods, such as houseflies and predatory mites. This selectivity is a key factor in its utility in integrated pest management programs.

| Organism | Mitochondrial Target | IC50 (nM) | Reference |

| Spider Mite (Tetranychus urticae) | Complex II | 3.2 | [2] |

| Housefly (Musca domestica) | Complex II | 744 | [2] |

Table 1: Comparative IC50 values of the active metabolite of this compound against mitochondrial Complex II from different organisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Mitochondrial Isolation from Mites

This protocol is adapted from general methods for mitochondrial isolation from insect tissues.

Materials:

-

Mite population (e.g., Tetranychus urticae)

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Dounce homogenizer

-

Centrifuge and microcentrifuge tubes

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Collect a sufficient quantity of mites (typically several grams).

-

Wash the mites with ice-cold PBS to remove contaminants.

-

Resuspend the mites in ice-cold Isolation Buffer.

-

Homogenize the mite suspension using a Dounce homogenizer on ice with 10-15 gentle strokes.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with Isolation Buffer.

-

Resuspend the pellet in a minimal volume of Isolation Buffer for subsequent assays.

Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

This spectrophotometric assay measures the activity of Complex II by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Isolated mite mitochondria

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM KCN (to inhibit Complex IV)

-

Substrate: 10 mM succinate

-

Electron Acceptor: 50 µM 2,6-dichlorophenolindophenol (DCPIP)

-

Coenzyme Q analog: 65 µM decylubiquinone

-

Inhibitor: Activated this compound metabolite in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

In a cuvette, combine the Assay Buffer, DCPIP, and decylubiquinone.

-

Add a known concentration of the isolated mite mitochondria.

-

Add the desired concentration of the activated this compound metabolite (or solvent control).

-

Initiate the reaction by adding succinate.

-

Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The rate of DCPIP reduction is proportional to Complex II activity.

-

Calculate the enzyme activity and the percentage of inhibition by this compound.

Visualizing the Mechanism and Resistance

Signaling Pathway of this compound's Action

Caption: this compound is activated in the mite and inhibits mitochondrial Complex II.

Experimental Workflow for Assessing Mitochondrial Effects

Caption: Workflow for evaluating this compound's effect on mite mitochondrial Complex II.

Logical Relationships in this compound Resistance

Caption: Primary mechanisms of this compound resistance in mites.

Resistance to this compound

The development of resistance is a significant challenge in pest management. For this compound, two primary mechanisms have been identified in mite populations.

Metabolic Resistance

The most prominent mechanism of this compound resistance is enhanced metabolic detoxification. This is primarily mediated by the overexpression of specific cytochrome P450 monooxygenases, namely CYP392A11 and CYP392A12.[4] These enzymes are capable of metabolizing and detoxifying this compound, reducing the amount of active compound that reaches the mitochondrial target. The presence of synergists like piperonyl butoxide (PBO), a known P450 inhibitor, can often overcome this type of resistance, confirming the role of these enzymes.[4]

Target-Site Resistance

While less common, resistance can also arise from mutations in the gene encoding the target protein, succinate dehydrogenase. A specific mutation, H258Y in subunit B of Complex II, has been shown to confer resistance to this compound.[5][6] This amino acid substitution likely alters the binding site of the inhibitor, reducing its affinity for the enzyme and thereby diminishing its inhibitory effect.

Conclusion

This compound's efficacy as an acaricide is rooted in its specific and potent inhibition of mitochondrial Complex II in mites, a process initiated by its bioactivation within the target pest. This detailed understanding of its mechanism of action is crucial for its effective use and for the development of strategies to mitigate the evolution of resistance. The primary resistance mechanisms, metabolic detoxification via P450s and target-site mutations, highlight the adaptability of mite populations and underscore the need for integrated resistance management practices. Future research should continue to explore the molecular interactions at the target site and the regulatory networks governing resistance to ensure the long-term viability of this important class of acaricides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN104542618A - Synergetic acaricidal composition containing this compound and etoxazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Cross-resistance risk of the novel complex II inhibitors this compound and cyflumetofen in resistant strains of the two-spotted spider mite Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Activation of Cyenopyrafen: A Technical Guide to its Proacaricide Transformation and Mitochondrial Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyenopyrafen is a potent proacaricide that requires metabolic activation within the target mite species to exert its toxic effects. This technical guide provides an in-depth examination of the activation process, detailing the conversion of the parent molecule into its active form, which subsequently inhibits the mitochondrial electron transport chain. The guide includes a summary of the available quantitative data, detailed experimental protocols for studying the activation and inhibition mechanisms, and visualizations of the key pathways and workflows.

Introduction

This compound is a member of the β-ketonitrile derivative class of acaricides, developed to control various mite species, including the two-spotted spider mite, Tetranychus urticae.[1] Its mode of action relies on the inhibition of mitochondrial complex II (succinate dehydrogenase), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] A key feature of this compound is its nature as a proacaricide, meaning it is administered in an inactive form and is converted to a biologically active metabolite within the target pest. This activation is a crucial step for its acaricidal activity.

The Activation Pathway of this compound

The primary activation step of this compound is the hydrolysis of its pivalate ester group to form a hydroxylated metabolite. This conversion can be catalyzed by enzymes within the mite, such as esterases and cytochrome P450 monooxygenases.[2][3] The resulting active metabolite is a more potent inhibitor of mitochondrial complex II.

Enzymatic Conversion

While the precise contributions of different enzyme families are still under investigation, both esterases and cytochrome P450s have been implicated in the bioactivation of this compound.

-

Esterases: These enzymes are known to hydrolyze ester bonds and are considered a likely candidate for the conversion of this compound.[2]

-

Cytochrome P450s: Specifically, the cytochrome P450 enzyme CYP392A11, found in Tetranychus urticae, has been shown to catalyze the conversion of this compound to a hydroxylated analogue.[3]

The following diagram illustrates the proposed activation pathway of this compound.

Quantitative Data

Quantitative data on the activation and inhibitory activity of this compound is crucial for understanding its efficacy and for resistance management studies. The following tables summarize the available data.

| Parameter | Value | Species | Enzyme | Reference |

| kcat (this compound Conversion) | 2.37 pmol/min/pmol P450 | Tetranychus urticae | CYP392A11 | [3] |

Table 1: Kinetic Data for this compound Activation

| Compound | IC50 (M) | Target | Species | Notes | Reference |

| This compound | Not Reported | Mitochondrial Complex II | Tetranychus urticae | A clear shift in IC50 was observed, suggesting lower potency than the active metabolite. | [4][5] |

| Hydroxylated Metabolite | Not Reported | Mitochondrial Complex II | Tetranychus urticae | Implied to be a potent inhibitor. | [2] |

Table 2: Inhibitory Activity against Mitochondrial Complex II

Note: Specific IC50 values for both the parent compound and the active metabolite are not yet publicly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for investigating the activation of this compound and its inhibitory effect on mitochondrial complex II.

Protocol 1: In Vitro Activation of this compound using Mite Microsomes

This protocol describes the preparation of mite microsomes and their use to activate this compound, followed by analysis using LC-MS/MS.

Materials:

-

Adult Tetranychus urticae mites

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.5 mM DTT)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

This compound standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Procedure:

-

Microsome Preparation:

-

Homogenize a known mass of mites in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a known volume of homogenization buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

In Vitro Metabolism Assay:

-

In a microcentrifuge tube, combine the mite microsomal preparation (final protein concentration of ~1 mg/mL), the NADPH regenerating system, and this compound (at a desired concentration, e.g., 10 µM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at high speed to pellet the protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set up the mass spectrometer to monitor for the parent this compound molecule and its predicted hydroxylated metabolite using multiple reaction monitoring (MRM).

-

The following diagram outlines the experimental workflow for this protocol.

Protocol 2: Mitochondrial Complex II Inhibition Assay

This protocol details the measurement of mitochondrial complex II activity in the presence of this compound and its activated form.

Materials:

-

Isolated mite mitochondria (prepared similarly to microsomes but with a mitochondrial isolation buffer)

-

Assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, containing 5 mM MgCl2)

-

Succinate

-

2,6-Dichlorophenolindophenol (DCPIP)

-

Decylubiquinone

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Potassium cyanide (KCN) (Complex IV inhibitor)

-

This compound and its activated metabolite (from Protocol 1 or synthesized)

-

96-well microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of all reagents in appropriate solvents.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, rotenone, antimycin A, and KCN to each well to inhibit other respiratory complexes.

-

Add varying concentrations of the inhibitor (this compound or its activated metabolite).

-

Add the isolated mitochondria to each well.

-

Pre-incubate the plate for a few minutes at a controlled temperature (e.g., 25°C).

-

-

Initiate and Measure Reaction:

-

Initiate the reaction by adding a mixture of succinate and DCPIP/decylubiquinone.

-

Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) over time in a kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The logical flow of the inhibition assay is depicted below.

Conclusion

The activation of the proacaricide this compound through enzymatic hydrolysis is a critical determinant of its efficacy. This guide has synthesized the current understanding of this process, highlighting the roles of esterases and cytochrome P450s in converting this compound to its active, hydroxylated form, which then potently inhibits mitochondrial complex II. While some quantitative data, such as the catalytic rate of a specific P450 enzyme, are available, further research is needed to fully elucidate the kinetics of activation by different enzyme systems and to determine the precise IC50 values for both the parent compound and its active metabolite. The detailed experimental protocols provided herein offer a framework for researchers to further investigate these aspects and contribute to a more comprehensive understanding of this compound's mode of action.

References

- 1. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional characterization of the Tetranychus urticae CYP392A11, a cytochrome P450 that hydroxylates the METI acaricides this compound and fenpyroximate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A H258Y mutation in subunit B of the succinate dehydrogenase complex of the spider mite Tetranychus urticae confers resistance to this compound and pyflubumide, but likely reinforces cyflumetofen binding and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acaricide Cyenopyrafen: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyenopyrafen is a potent acaricide developed by Nissan Chemical Industries, belonging to the β-ketonitrile derivative class of pesticides. It is a pro-acaricide that, upon metabolic activation, effectively controls a wide range of mite species, including the two-spotted spider mite (Tetranychus urticae). Its unique mode of action as a mitochondrial complex II inhibitor disrupts the electron transport chain, leading to impaired energy production and subsequent mortality of the target pests. This technical guide provides an in-depth overview of the discovery, development, chemical synthesis, mechanism of action, biological activity, and environmental fate of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development in the field of acaricides.

Introduction

The effective management of phytophagous mites is a critical challenge in modern agriculture. The rapid development of resistance to existing acaricides necessitates the continuous discovery and development of new active ingredients with novel modes of action. This compound (ISO common name) emerged from research programs focused on identifying new chemical entities with potent acaricidal activity and a favorable safety profile. Developed and commercialized by Nissan Chemical Industries, this compound was first registered in Japan and Korea in 2008 and introduced to the market in 2009.[1] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 25 acaricide, targeting the mitochondrial complex II of the electron transport chain.[2]

Chemical Properties and Synthesis

This compound is a synthetic pyrazole acrylonitrile compound.[3] The commercial product is the (E)-isomer, which exhibits significantly higher acaricidal activity than the (Z)-isomer.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate | [4] |

| CAS Number | 560121-52-0 | [1] |

| Molecular Formula | C₂₄H₃₁N₃O₂ | [5] |

| Molecular Weight | 393.53 g/mol | [5] |

| Water Solubility | 0.30 mg/L (at 20°C) | [2] |

| Log P (octanol-water) | 5.6 | [2] |

The commercial synthesis of this compound involves a multi-step process that includes nitrile formation, construction of the pyrazole ring, and esterification with pivaloyl chloride to form the final pivalate ester derivative of a substituted pyrazole.[4]

Mechanism of Action

This compound is a pro-acaricide, meaning it is converted into its active form through metabolic processes within the target organism.[1] The pivalate ester is hydrolyzed to reveal the active enol form. This active metabolite inhibits the mitochondrial electron transport chain at complex II (succinate dehydrogenase - SDH).[1] Specifically, it inhibits the succinate-ubiquinone reductase (SQR) activity of complex II. This inhibition blocks the transfer of electrons from succinate to ubiquinone, a critical step in cellular respiration. The disruption of the electron transport chain leads to a decrease in ATP production, ultimately causing energy depletion and mortality in the mite.

Biological Activity

This compound exhibits high acaricidal activity against various developmental stages of several economically important mite species.

Table 2: Acaricidal Activity of this compound against Pest Mites

| Pest Species | Life Stage | LC₅₀ (mg/L) | Reference |

| Tetranychus urticae | Adult | 0.240 | [6] |

| Tetranychus urticae | Egg | 0.097 | [6] |

| Tetranychus cinnabarinus | Mixed | 1.25 (85% mortality) | [7] |

| Panonychus citri | Adult | 1.3 | [8] |

| Panonychus ulmi | Adult | 1.8 | [8] |

Toxicology and Ecotoxicology

A comprehensive understanding of the toxicological profile of an acaricide is crucial for its safe and responsible use.

Table 3: Toxicological Profile of this compound

| Organism | Test Type | Value | Reference |

| Rat | Acute Oral LD₅₀ | > 5000 mg/kg | [2] |

| Honeybee (Apis mellifera) | Acute Contact LD₅₀ | > 100 µ g/bee | [2] |

| Honeybee (Apis mellifera) | Acute Oral LD₅₀ | > 100 µ g/bee | [2] |

Ecotoxicology:

Limited public data is available for the ecotoxicity of this compound on certain non-target organisms.

Table 4: Ecotoxicological Profile of this compound

| Organism | Test Type | Value | Reference |

| Predatory Spiders | Field Study | Reduction in population observed | [9] |

| Coccinellid Beetles | Field Study | Reduction in population observed | [9] |

| Daphnia magna | Acute LC₅₀ (48h) | Data not publicly available | |

| Earthworm (Eisenia fetida) | Acute LC₅₀ (14d) | Data not publicly available |

Environmental Fate

The environmental fate of a pesticide determines its persistence and potential for off-target effects.

Table 5: Environmental Fate of this compound

| Parameter | Value | Reference |

| Half-life in Asian Pears | 5.2 - 9.8 days | [6] |

| Soil Adsorption Coefficient (Koc) | Data not publicly available |

The high log P value of 5.6 suggests that this compound is lipophilic and likely to adsorb to organic matter in soil and sediment, reducing its mobility in the environment.[2]

Resistance Management

The development of resistance is a significant threat to the long-term efficacy of any pesticide. For this compound, resistance has been observed in some populations of Tetranychus urticae.

-

Mechanism of Resistance: The primary mechanism of resistance to this compound is metabolic, involving the overexpression of cytochrome P450 monooxygenases, specifically CYP392A11 and CYP392A12.[10] These enzymes are thought to be involved in the detoxification of the active metabolite of this compound.

-

Cross-Resistance: Cross-resistance has been reported between this compound and the mitochondrial complex I inhibitor, pyridaben.[11] This is likely due to the involvement of the same P450 enzymes in the detoxification of both compounds.

Experimental Protocols

Acaricidal Activity Bioassay (Leaf Disc Dip Method)

This method is commonly used to determine the efficacy of an acaricide against spider mites.

-

Preparation of Mite-Infested Leaf Discs:

-

Culture a susceptible strain of Tetranychus urticae on a suitable host plant (e.g., bean plants, Phaseolus vulgaris).

-

Excise leaf discs (e.g., 2 cm in diameter) from uninfested host plants.

-

Place the leaf discs, abaxial side up, on a water-saturated foam pad in a Petri dish.

-

Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

-

Make a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations.

-

A control solution (distilled water with surfactant) should also be prepared.

-

-

Treatment and Incubation:

-

Individually dip each mite-infested leaf disc into the respective test solution for a set duration (e.g., 5-10 seconds).

-

Allow the treated leaf discs to air dry.

-

Place the treated discs back into the Petri dishes.

-

Incubate the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60 ± 10% RH, 16:8 L:D photoperiod).

-

-

Mortality Assessment:

-

Assess mite mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.

-

Mites that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

-

Determine the LC₅₀ value using probit analysis.

-

Determination of Cytochrome P450 Inhibition

This protocol outlines a general method to assess the inhibitory potential of this compound on key CYP450 enzymes.

-

Preparation of Reagents:

-

Human liver microsomes (HLMs) as the enzyme source.

-

A panel of specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

-

NADPH regenerating system.

-

This compound and known positive control inhibitors for each CYP isoform.

-

-

Incubation:

-

Pre-incubate HLMs with a range of this compound concentrations (and positive controls) in a reaction buffer.

-

Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

-

-

Data Analysis:

-

Determine the rate of metabolite formation at each this compound concentration.

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a suitable inhibition model.

-

Conclusion

This compound is a valuable addition to the portfolio of modern acaricides, offering a unique mode of action that is effective against a broad spectrum of mite pests. Its development addresses the ongoing challenge of resistance to older classes of acaricides. A thorough understanding of its chemical properties, mechanism of action, biological activity, and toxicological profile, as outlined in this guide, is essential for its effective and sustainable use in integrated pest management programs. Further research into its environmental fate and the development of robust resistance management strategies will be crucial for preserving its efficacy for years to come.

References

- 1. ENVIRONMENTAL [oasis-lmc.org]

- 2. This compound (Ref: NC-512 ) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. boerenlandvogels.nl [boerenlandvogels.nl]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Decline pattern and risk assessment of this compound in different varieties of Asian pear using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. i-repository.net [i-repository.net]

- 8. chembk.com [chembk.com]

- 9. Acute Toxicity and Ecotoxicological Risk Assessment of Three Volatile Pesticide Additives on the Earthworm—Eisenia fetida [mdpi.com]

- 10. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Cyenopyrafen (CAS No. 560121-52-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyenopyrafen, with the CAS number 560121-52-0, is a synthetic acaricide belonging to the β-ketonitrile derivative chemical class.[1][2] Developed by Nissan Chemical Industries, it was first introduced in 2006 and registered for use in Japan and South Korea in 2008.[3][4] this compound is primarily utilized for the control of various mite species on a range of crops, including fruit trees, citrus, tea, and vegetables.[3][4] It is recognized for its novel mode of action, targeting the mitochondrial electron transport chain at complex II.[5][6] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, biological activity, and toxicological profile, intended for a scientific audience.

Physicochemical Properties

This compound is a white solid with a molecular formula of C₂₄H₃₁N₃O₂ and a molecular weight of 393.52 g/mol .[7][8] Key physicochemical properties are summarized in the table below. Its high octanol-water partition coefficient (log P) of 5.3 to 5.6 indicates high lipophilicity, suggesting a potential for bioaccumulation.[7] this compound is practically insoluble in water but shows good solubility in a range of organic solvents.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₁N₃O₂ | [7][8] |

| Molecular Weight | 393.52 g/mol | [7] |

| CAS Number | 560121-52-0 | [3][4] |

| Appearance | White solid | [7] |

| Melting Point | 106.7-108.2 °C | [7] |

| Boiling Point | 489.1 °C (Predicted) | [7] |

| Water Solubility | 0.0003 g/L at 20°C | [7] |

| Solubility in Organic Solvents (at 20°C) | Methanol: 169.0 g/Ln-Hexane: 21.08 g/LToluene: 500-1000 g/LEthyl acetate: 500-1000 g/LAcetone: 500-1000 g/LDichloromethane: >1000 g/L | [7] |

| Octanol-Water Partition Coefficient (log P) | 5.3 - 5.6 | [7] |

| Vapor Pressure | No data available | |

| pKa | 2.61 (Predicted) | [7] |

Mechanism of Action

This compound is a pro-acaricide, meaning it is converted into its active form after entering the target organism.[4][8][9] The primary mode of action is the inhibition of the mitochondrial electron transport chain (MET) at Complex II, also known as succinate dehydrogenase (SDH).[5][6]

Upon ingestion or contact by the mite, the pivalate ester group of this compound is hydrolyzed, yielding the active enol metabolite.[4][8][9] This active form then binds to the quinone binding site (Q-site) of Complex II, which is composed of subunits SDHB, SDHC, and SDHD.[5] This binding non-competitively inhibits the transfer of electrons from succinate to coenzyme Q (ubiquinone).[9] The disruption of the electron transport chain leads to a halt in cellular respiration and energy (ATP) production, resulting in rapid paralysis and death of the mite.[10]

The binding of the active metabolite of this compound to the Q-site is stabilized by hydrogen bonds with specific amino acid residues, including Tyrosine 58 of subunit D (SdhD) and Tryptophan 173 of subunit B (SdhB).[11]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Ref: NC-512 ) [sitem.herts.ac.uk]

- 4. CN105766925A - Pesticide composition comprising this compound, and application thereof - Google Patents [patents.google.com]

- 5. Functional characterization of the Tetranychus urticae CYP392A11, a cytochrome P450 that hydroxylates the METI acaricides this compound and fenpyroximate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C24H31N3O2 | CID 18772482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 560121-52-0・this compound Standard・030-22681[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrolysis of Cyenopyrafen and the Activation of its Acaricidal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the hydrolysis of Cyenopyrafen, a pro-acaricide that requires chemical transformation to exert its biological activity. The document details the conversion of this compound into its active enol form, its mechanism of action, factors influencing its degradation, and detailed experimental protocols for its analysis.

Introduction: this compound as a Pro-Acaricide

This compound is a pyrazole-based acaricide used to control various mite species in agricultural settings.[1][2] It belongs to the class of β-ketonitrile derivatives and functions as a pro-acaricide.[3][4] This means the parent compound, this compound, is not the primary biologically active agent. Instead, it requires bioactivation through the hydrolysis of its pivalate ester group to form the corresponding enol, a metabolite often referred to as this compound-OH or its "hydroxyl form".[2][5] This active metabolite is responsible for the potent acaricidal effects observed.[5] The commercial formulation of this compound is predominantly the E-isomer, which exhibits significantly higher activity than the Z-isomer.[6]

The Hydrolytic Transformation of this compound

The core activation step for this compound is the cleavage of the pivalate ester linkage. This hydrolysis reaction yields the active enol metabolite, which is the actual toxicant that targets the mite's biological systems.

Mechanism of Action: Inhibition of Mitochondrial Complex II

The active enol form of this compound is a potent inhibitor of the mitochondrial electron transport chain (MET).[3] Specifically, it targets Complex II, also known as succinate dehydrogenase (SDH).[2] By binding to this enzyme complex, this compound-OH disrupts the transfer of electrons from succinate to coenzyme Q, a critical step in cellular respiration and energy (ATP) production. This disruption of the mitochondrial respiratory chain ultimately leads to energy depletion and the death of the target mite.[2]

Factors Influencing this compound Degradation

Table 1: Summary of this compound Dissipation Half-Life in Field Studies

| Crop | Location | Half-Life (t½) in days | Reference |

|---|---|---|---|

| Citrus (Whole Fruit) | Hunan, China | 10.2 | [5] |

| Citrus (Whole Fruit) | Guangxi, China | 6.2 | [5] |

| Asian Pear | Site 1 | 9.8 | [9] |

| Asian Pear | Site 2 | 5.2 |[9] |

Note: The reported half-lives represent the overall dissipation from the crop under field conditions and are not solely attributable to hydrolysis.

Experimental Protocols

This protocol is adapted from established methods for the determination of this compound residues in citrus and other produce using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][10]

-

Extraction:

-

Weigh a 20.0 g homogenized sample of the agricultural product (e.g., citrus peel, pulp).

-

Add 100 mL of acetonitrile and homogenize at high speed for 1-2 minutes.

-

Filter the mixture with suction.

-

Re-extract the remaining solid residue with an additional 50 mL of acetonitrile.

-

Combine the filtrates.

-

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the combined filtrate.

-

For citrus pulp, add 50 mg of primary secondary amine (PSA) sorbent and 150 mg of anhydrous MgSO₄. For citrus peel, use 10 mg of graphitized carbon black (GCB) and 150 mg of anhydrous MgSO₄.[5]

-

Vortex vigorously for 1 minute to facilitate the removal of interfering matrix components.

-

Centrifuge at >5000 rpm for 5 minutes.

-

-

Analysis:

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the sample using an LC-MS/MS system equipped with a C18 column and an electrospray ionization (ESI) source in positive mode.[10]

-

Quantify the concentration of this compound by comparing the peak area or height against a calibration curve prepared using certified reference standards.[1]

-

As specific hydrolysis kinetic studies for this compound were not found, this section provides a generalized, representative protocol based on standard methodologies for other pesticides.[8] This workflow is designed to determine the hydrolysis rate constant and half-life of this compound at different pH values.

-

Preparation of Solutions:

-

Prepare sterile aqueous buffer solutions at a minimum of three different pH values (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.

-

Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile.

-

-

Incubation:

-

In amber glass vials to prevent photodegradation, add the buffer solutions.

-

Spike each buffer solution with a small volume of the this compound stock solution to achieve a final concentration suitable for analysis (e.g., 1 mg/L). Ensure the volume of organic solvent is minimal (<1%) to not affect the hydrolysis.

-

Seal the vials and place them in a constant-temperature incubator (e.g., 25°C).

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect triplicate samples from each pH condition.

-

Immediately quench any further reaction by adding a solvent like acetonitrile and/or freezing the sample at -20°C until analysis.

-

Analyze the samples for the concentration of the parent this compound and its enol metabolite (this compound-OH) using a validated LC-MS/MS method.

-

-

Data Interpretation:

-

Plot the natural logarithm of the this compound concentration versus time for each pH level.

-

Assuming first-order kinetics, which is common for pesticide hydrolysis, the degradation rate constant (k) can be determined from the slope of the regression line (slope = -k).[8]

-

Calculate the hydrolysis half-life (t½) for each pH condition using the formula: t½ = ln(2) / k.

-

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound (Ref: NC-512 ) [sitem.herts.ac.uk]

- 7. atticusllc.com [atticusllc.com]

- 8. ukm.my [ukm.my]

- 9. Decline pattern and risk assessment of this compound in different varieties of Asian pear using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103743850A - Measurement method for this compound residue amount - Google Patents [patents.google.com]

Physicochemical Properties of Cyenopyrafen: An In-depth Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cyenopyrafen, a key acaricide. Understanding these properties is fundamental for the successful formulation of stable, effective, and safe crop protection products. This document details these characteristics, outlines the experimental protocols for their determination, and visualizes key pathways and workflows to support research and development efforts.

General Information

This compound is a proacaricide belonging to the class of β-ketonitrile derivatives.[1] Its acaricidal activity is realized after hydrolysis of the pivalate ester to its corresponding enol form.[1] The commercial product is primarily the (E)-isomer, which exhibits significantly higher activity than the (Z)-isomer.[2]

Table 1: General Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethyl-1H-pyrazol-5-yl)ethenyl 2,2-dimethylpropanoate[2] |

| CAS Number | 560121-52-0[2] |

| Molecular Formula | C₂₄H₃₁N₃O₂[1] |

| Molecular Weight | 393.53 g/mol [2] |

| Chemical Class | Beta-ketonitrile derivatives[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active ingredient is paramount for developing a robust formulation. These properties influence the manufacturing process, the stability of the final product, its biological activity, and its environmental fate.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 107–108°C (for reference standard)[4] |

| Boiling Point | 489.1 ± 45.0 °C (Predicted) |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) |

| Vapor Pressure | Data not readily available |

| pKa | 2.61 ± 0.10 (Predicted) |

| Water Solubility | Very low, specific values not consistently reported |

| Solubility in Organic Solvents | High solubility in solvents like acetone, methanol, and toluene. |

| Octanol-Water Partition Coefficient (log P) | ~5.4 (Predicted)[1] |

Detailed Physicochemical Data and Experimental Protocols

Melting Point

The melting point is a critical parameter for assessing the purity of a substance and for determining the physical state of the active ingredient during storage and in formulations.

-

Experimental Value: The melting point of the this compound reference standard is reported to be 107–108°C.[4]

-

Experimental Protocol (OECD 102): The melting point can be determined using the capillary method. A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a controlled manner in a liquid bath or a metal block apparatus. The temperature range from the initial melting to the complete liquefaction of the substance is recorded as the melting range. Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are also suitable methods.[5]

Solubility

Solubility is a key factor in formulation design, influencing the choice of solvents and the potential for precipitation or crystallization in liquid formulations.

-

Water Solubility: this compound has very low water solubility. This property necessitates formulation strategies such as suspension concentrates (SC) or emulsifiable concentrates (EC) to ensure effective application.

-

Solubility in Organic Solvents: this compound exhibits good solubility in a range of organic solvents. For example, it is readily soluble in acetone and methanol.

-

Experimental Protocol (OECD 105 - Flask Method for low solubility): A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibrium is reached (typically after 24-48 hours), the solution is filtered or centrifuged to remove undissolved particles. The concentration of this compound in the clear aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]

Partition Coefficient (Octanol-Water)

The octanol-water partition coefficient (log P) is an indicator of the lipophilicity of a compound. It is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its environmental fate, such as bioaccumulation potential.

-

Predicted Value: The predicted log P value for this compound is approximately 5.4, indicating it is a highly lipophilic compound.[1]

-

Experimental Protocol (OECD 107 - Shake Flask Method): A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The two phases are then separated, and the concentration of this compound in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For highly lipophilic substances like this compound, the HPLC method (OECD 117) or the slow-stirring method (OECD 123) may provide more accurate results.[8][9]

Stability

The stability of this compound under various environmental conditions is critical for determining its shelf-life in formulations and its persistence in the environment.

-

Experimental Protocol (OECD 111 - Hydrolysis as a Function of pH): The hydrolytic stability of this compound should be tested in sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9) and temperatures (e.g., 25°C and 50°C) in the dark.[6][7][8][12][13] The concentration of this compound and the formation of its hydrolysis product are monitored over time using a suitable analytical method like HPLC. This allows for the determination of the hydrolysis rate constant and half-life at each pH.

-

Photostability: Exposure to light can lead to the degradation of agrochemicals. Specific photostability data, such as the quantum yield for this compound, is not widely published.

-

Experimental Protocol (ICH Q1B): The photostability of this compound can be assessed by exposing the active substance to a light source that mimics natural sunlight (e.g., a xenon arc lamp) for a specified duration.[5][14][15][16][17] The extent of degradation is then quantified by comparing the amount of remaining this compound in the exposed sample to a dark control. The formation of photodegradation products should also be monitored.

Mechanism of Action and Signaling Pathway

This compound itself is a proacaricide. After application, it undergoes hydrolysis to form its active metabolite, an enol derivative. This active metabolite inhibits the mitochondrial electron transport chain at Complex II (succinate dehydrogenase).[3] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the death of the target mite.

Caption: Mechanism of action of this compound.

Experimental and Analytical Workflows

Workflow for Physicochemical Property Determination

The determination of key physicochemical properties follows a standardized workflow to ensure data quality and regulatory compliance.

Caption: Workflow for physicochemical property determination.

Analytical Method for this compound in Formulations

A robust analytical method is essential for the quality control of this compound formulations. A typical method for a suspension concentrate (SC) would involve the following steps.

Caption: Analytical workflow for this compound SC formulation.

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective formulation. For further detailed studies, it is recommended to consult the referenced OECD and ICH guidelines directly.

References

- 1. This compound | C24H31N3O2 | CID 18772482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: NC-512 ) [sitem.herts.ac.uk]

- 3. irac-online.org [irac-online.org]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. CN105766925A - Pesticide composition comprising this compound, and application thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Decline pattern and risk assessment of this compound in different varieties of Asian pear using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. jordilabs.com [jordilabs.com]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for Cyenopyrafen in the Control of Tetranychus urticae

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyenopyrafen for controlling the two-spotted spider mite, Tetranychus urticae. This document includes quantitative efficacy data, detailed experimental protocols for laboratory bioassays, and an explanation of the compound's mode of action.

Introduction

The two-spotted spider mite, Tetranychus urticae, is a significant agricultural pest with a wide host range and a high capacity for developing resistance to acaricides.[1][2] this compound is a beta-ketonitrile acaricide that acts as a mitochondrial complex II inhibitor, representing a valuable tool in integrated pest management (IPM) programs.[3][4] It is effective against all life stages of mites, including eggs, nymphs, and adults.[3][5] Understanding its application, efficacy, and mode of action is crucial for its effective and sustainable use.

Quantitative Data Presentation

The efficacy of this compound against Tetranychus urticae has been quantified in several studies. The following tables summarize the lethal concentration (LC50) values, providing a clear comparison of its activity against different life stages.

Table 1: Acaricidal Activity of this compound against Tetranychus urticae Adults

| Acaricide | LC50 (mg/L) | 95% Confidence Interval | Slope ± SE | Chi-Square (χ²) |

| This compound | 0.240 | 0.198-0.281 | 2.59 ± 0.23 | 8.75 |

Data from laboratory toxicity tests on adult T. urticae.[2][6][7]

Table 2: Ovicidal Activity of this compound against Tetranychus urticae Eggs

| Acaricide | LC50 (mg/L) | 95% Confidence Interval | Slope ± SE | Chi-Square (χ²) |

| This compound | 0.097 | 0.076-0.121 | 2.01 ± 0.21 | 7.53 |

Data from laboratory toxicity tests on eggs of T. urticae.[1][2][6][7]

Mode of Action: Mitochondrial Complex II Inhibition

This compound is a pro-acaricide that is activated by hydrolysis within the mite's body.[3][8] Its active metabolite inhibits the mitochondrial electron transport chain (MET) at Complex II (succinate dehydrogenase - SDH).[3][4][9] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the mite.[3]

Below is a diagram illustrating the signaling pathway of the mitochondrial electron transport chain and the point of inhibition by this compound.

Caption: Mitochondrial electron transport chain and inhibition by this compound.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in acaricide bioassays and can be adapted for specific research needs.

Rearing of Tetranychus urticae

A healthy and consistent mite colony is essential for reliable bioassay results.

Materials:

-

Host plants (e.g., bean plants, Phaseolus vulgaris)[1][2][5]

-

Cages or isolated rearing containers

-

Fine camel-hair brush

-

Water trays or other methods to isolate plants and prevent escape/contamination

Protocol:

-

Host Plant Cultivation: Grow bean plants from seed in a pesticide-free environment until they have at least two true leaves.

-

Colony Establishment: Introduce a starter colony of T. urticae to the host plants. Mites can be transferred using a fine camel-hair brush or by placing infested leaves onto uninfested plants.

-

Maintenance: Maintain the mite colony in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Isolation: Place the potted plants in trays of water to prevent mites from escaping and to exclude predators.

-

Sub-culturing: As mite populations increase and host plants begin to deteriorate, transfer mites to fresh, uninfested plants to maintain a healthy and vigorous colony.

Caption: Workflow for rearing Tetranychus urticae.

Leaf-Disc Bioassay (Adult Mites)

This method is commonly used to determine the contact and/or residual toxicity of an acaricide.

Materials:

-

Fresh, untreated leaves from the host plant

-

Petri dishes (e.g., 9 cm diameter)

-

Cotton or agar

-

This compound stock solution and serial dilutions

-

Surfactant (e.g., Triton X-100 or Tween 80)

-

Distilled water

-

Fine camel-hair brush

-

Micropipettes

-

Beakers

-

Forceps

Protocol:

-

Preparation of Test Arenas:

-

Cut leaf discs (e.g., 2-3 cm diameter) from fresh, untreated host plant leaves.

-

Place a layer of water-saturated cotton or agar in the bottom of each Petri dish.

-

Place a leaf disc, abaxial (lower) side up, on the moist cotton/agar. The water source keeps the leaf turgid.

-

-

Preparation of Acaricide Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

-

Create a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.01% Tween 80) to achieve the desired test concentrations. A control solution should contain only distilled water and the surfactant.

-

-

Application:

-

Immerse each leaf disc in the respective acaricide dilution (or control solution) for a standardized time (e.g., 5-10 seconds).

-

Allow the leaf discs to air dry completely.

-

-

Mite Infestation:

-

Using a fine camel-hair brush, carefully transfer a known number of healthy adult female mites (e.g., 20-30) onto each treated leaf disc.

-

-

Incubation:

-

Place the lids on the Petri dishes and incubate them under the same controlled conditions used for rearing.

-

-

Mortality Assessment:

-

After a set period (e.g., 24, 48, or 72 hours), count the number of dead mites on each disc. Mites that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis to determine the LC50 value and its confidence limits.

-

Ovicidal Bioassay

This protocol is used to assess the efficacy of this compound against mite eggs.

Materials:

-

Same as for the adult bioassay.

Protocol:

-

Egg Collection:

-

Place several adult female mites on fresh, untreated leaf discs for a limited time (e.g., 24 hours) to allow for egg laying.

-

After the oviposition period, carefully remove all adult mites, leaving only the eggs on the leaf discs.

-

-

Application:

-

Prepare the this compound dilutions as described for the adult bioassay.

-

Immerse the leaf discs with the eggs into the respective acaricide dilutions or control solution for a standardized time.

-

Allow the leaf discs to air dry.

-

-

Incubation:

-

Place the treated leaf discs in Petri dishes with a moisture source and incubate under rearing conditions.

-

-

Hatching Assessment:

-

After a period sufficient for eggs to hatch in the control group (e.g., 7-10 days), count the number of hatched and unhatched eggs on each disc under a stereomicroscope.

-

-

Data Analysis:

-

Calculate the percentage of egg mortality for each concentration.

-

Correct for control mortality using Abbott's formula and perform probit analysis to determine the LC50.

-

Caption: General workflow for this compound bioassays.

Resistance Management

Cross-resistance between this compound and other METI acaricides, particularly those that inhibit Complex I (e.g., pyridaben), has been observed.[8][9] This is often linked to enhanced metabolism by cytochrome P450 monooxygenases.[9][10] To delay the development of resistance, it is recommended to rotate this compound with acaricides that have different modes of action. The susceptibility of eggs to this compound can be a factor in slowing resistance development.[8][9]

References

- 1. [PDF] [Standardization of a rearing procedure of Tetranychus urticae Koch (Acari: Tetranychidae) on bean (Phaseolus vulgaris): plant age and harvest time]. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Leaf-Mimicking Method for Oral Delivery of Bioactive Substances Into Sucking Arthropod Herbivores [frontiersin.org]

- 4. A Leaf-Mimicking Method for Oral Delivery of Bioactive Substances Into Sucking Arthropod Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Métodos de cría y reproducción de ácaros depredadores del orden Mesostigmata | Revista Mexicana de Ciencias Agrícolas [cienciasagricolas.inifap.gob.mx]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Cyenopyrafen Bioassay on Spider Mites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a bioassay to evaluate the efficacy of cyenopyrafen against spider mites, specifically the two-spotted spider mite (Tetranychus urticae). The information is intended for use in research and development settings for acaricide evaluation and resistance monitoring.

Introduction

This compound is a potent acaricide that acts as a Mitochondrial Electron Transport Inhibitor (METI).[1][2] Specifically, it inhibits Complex II (Succinate Dehydrogenase or SDH) of the mitochondrial respiratory chain, disrupting energy production within the mite's cells, leading to paralysis and death.[1][2][3] This unique mode of action makes it a valuable tool in resistance management programs for controlling spider mite populations, which are notorious for rapidly developing resistance to acaricides.[4] This document outlines the necessary protocols for laboratory bioassays to determine the toxicity of this compound, including its lethal and sublethal effects on Tetranychus urticae.

Data Presentation

Table 1: Lethal Concentration (LC50) of this compound against Tetranychus urticae

The following table summarizes the reported LC50 values for this compound against different life stages of T. urticae. These values are crucial for determining the effective concentration range for bioassays and for monitoring potential shifts in susceptibility within mite populations.

| Life Stage | LC50 (mg/L or ppm) | Reference |

| Adult | 0.240 | [4][5] |

| Adult | 0.357 | [6] |

| Egg | 0.097 | [4][5] |

Note: LC50 values can vary depending on the specific strain of spider mite, environmental conditions, and bioassay methodology.

Table 2: Sublethal Effects of this compound on Tetranychus urticae

Sublethal concentrations of this compound can have significant impacts on the life-history traits and population parameters of spider mites. These effects are important for understanding the long-term population-level consequences of exposure.

| Parameter | Concentration | Observation | Reference |

| Fecundity | LC10 | 36.55 eggs/female (compared to 57.96 in control) | [7] |

| Fecundity | LC20 | 42.26 eggs/female (compared to 57.96 in control) | [7] |

| Fecundity | LC30 | Reduced to 19.55 offspring/female | [6] |

| Intrinsic Rate of Increase (r) | LC30 | Reduced to 0.20 (compared to 0.24 in control) | [7] |

| Adult Longevity | LC20, LC30 | Significantly reduced in both males and females | [6][7] |

Experimental Protocols

Mite Rearing

-

Host Plant: Maintain a healthy, pesticide-free culture of host plants, such as bean plants (Phaseolus vulgaris) or strawberry plants (Fragaria × ananassa).

-

Colony Establishment: Establish a colony of Tetranychus urticae on the host plants. Ensure the colony is free from predators and parasites.

-

Environmental Conditions: Maintain the mite culture in a controlled environment at 25 ± 1°C, 60-70% relative humidity (RH), and a photoperiod of 16:8 hours (Light:Dark).

Preparation of this compound Solutions

-

Stock Solution: Prepare a stock solution of this compound (technical grade) in an appropriate solvent, such as acetone. A typical stock solution concentration is 1.0 x 10^4 mg/L.[4]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration range should bracket the expected LC50 value. For example, a series of 5-7 concentrations ranging from 0.1 mg/L to 10 mg/L might be appropriate for adult mites. Use distilled water containing a surfactant (e.g., 0.1% Tween 80) to make the final dilutions to ensure even spreading on the leaf surface.[4]

-

Control: A control solution containing only the solvent and surfactant in distilled water should be prepared.

Leaf Disc Bioassay Protocol

The leaf disc bioassay is a standard method for evaluating the toxicity of acaricides to spider mites.

-

Leaf Disc Preparation:

-

Excise circular discs (approximately 2-3 cm in diameter) from healthy, untreated host plant leaves.

-

Place the leaf discs with the adaxial (upper) surface down on a layer of moistened cotton or agar in Petri dishes (9 cm diameter).[8] The moisture will keep the leaf discs turgid.

-

-

Treatment Application:

-

Leaf Disc Dip Method: Immerse each leaf disc into the respective this compound dilution or control solution for a standardized time (e.g., 5-10 seconds).[9]

-

Leaf Disc Spray Method: Alternatively, spray the leaf discs with the test solutions until runoff using a fine-mist sprayer to ensure uniform coverage.[5]

-

Allow the treated leaf discs to air dry completely in a fume hood.

-

-

Mite Infestation:

-

Using a fine camel-hair brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto the center of each treated leaf disc.[9][10]

-

For ovicidal assays, transfer adult females to untreated leaf discs and allow them to lay eggs for a 24-hour period. Then, remove the adult females and treat the leaf discs with the this compound solutions.

-

-

Incubation and Observation:

-

Seal the Petri dishes with a ventilated lid or parafilm with small perforations to allow for air exchange.

-

Incubate the Petri dishes under the same controlled environmental conditions as the mite rearing.

-

Assess mite mortality at 24, 48, and 72 hours after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

-

For sublethal effect studies, monitor parameters such as fecundity (number of eggs laid per female) and longevity daily until all mites have died.

-

Data Analysis

-

Mortality Correction: Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in Co after treatment)] * 100 Where 'n' is the number of mites, 'T' is the treated group, and 'Co' is the control group.

-

LC50 Calculation: Analyze the concentration-mortality data using probit analysis to determine the LC50, LC90, and their respective 95% confidence intervals.

-

Sublethal Effects Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare life history parameters (fecundity, longevity) between the control and treated groups.

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action

Caption: this compound inhibits the electron transport chain at Complex II.

Experimental Workflow for this compound Bioassay